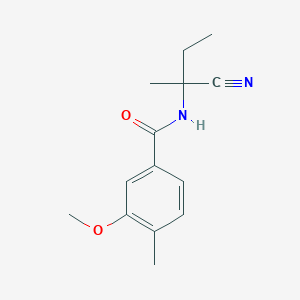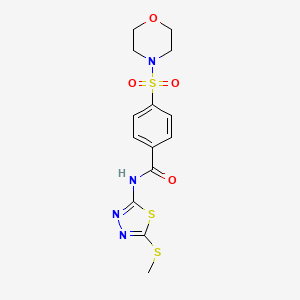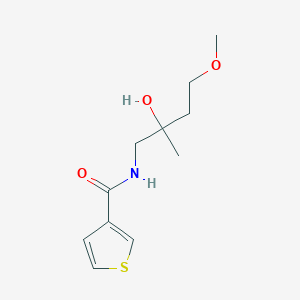
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide, also known as AZD9496, is a small molecule inhibitor of estrogen receptor alpha (ERα). It is a potent and selective inhibitor of ERα, which has shown promising results in preclinical studies for the treatment of breast cancer.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide works by binding to the ligand-binding domain (LBD) of ERα, which prevents the binding of estrogen to the receptor. This inhibition of ERα signaling leads to the inhibition of cell proliferation and induction of apoptosis in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ERα signaling. This inhibition leads to the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes involved in apoptosis. In addition, this compound has been shown to inhibit the growth of ERα-positive breast cancer tumors in vivo, without significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide for lab experiments include its potency and selectivity for ERα, as well as its ability to inhibit the growth of ERα-positive breast cancer cells both in vitro and in vivo. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide. One direction is to further investigate its efficacy in preclinical models of breast cancer, including the development of resistance to this compound. Another direction is to explore the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dose and treatment schedule.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-bromo-1-cyanopropane in the presence of a base to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent, followed by reaction with 3-methoxy-4-methylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of breast cancer. In vitro studies have shown that this compound inhibits the growth of ERα-positive breast cancer cells, while having little effect on ERα-negative breast cancer cells. In vivo studies have shown that this compound inhibits the growth of ERα-positive breast cancer tumors in mice, with no significant toxicity observed.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-5-14(3,9-15)16-13(17)11-7-6-10(2)12(8-11)18-4/h6-8H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDOCCCYDXMTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/no-structure.png)
![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)

![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)
![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)
![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)


